N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide
Description
N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is a chemical compound with the molecular formula C16H16N2O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group and a benzohydrazide moiety, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-15(19)17-18-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
AMMKDQJAKGNHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with benzohydrazide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and benzohydrazide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and antitubercular agent, highlighting its therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase. These interactions disrupt essential biochemical pathways, leading to the compound’s antimicrobial and antitubercular properties .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits dual inhibition of enoyl ACP reductase and dihydrofolate reductase.
Uniqueness
N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide stands out due to its specific structural features, such as the methoxyphenyl group, which imparts unique chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
